2-(Aminomethyl)-1-cyclobutylpentan-1-ol

説明

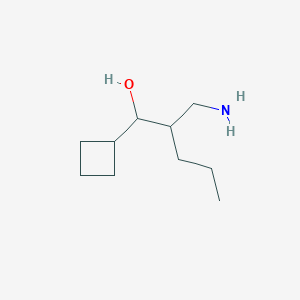

2-(Aminomethyl)-1-cyclobutylpentan-1-ol (CAS: 1529755-11-0) is a structurally complex compound featuring a cyclobutyl group attached to a pentanol chain with an aminomethyl substituent. Its molecular formula is C₁₀H₂₁NO, with a molecular weight of 171.28 g/mol . Limited safety or usage data are available in the provided evidence, but its structural features suggest utility as a specialized intermediate in organic chemistry.

特性

分子式 |

C10H21NO |

|---|---|

分子量 |

171.28 g/mol |

IUPAC名 |

2-(aminomethyl)-1-cyclobutylpentan-1-ol |

InChI |

InChI=1S/C10H21NO/c1-2-4-9(7-11)10(12)8-5-3-6-8/h8-10,12H,2-7,11H2,1H3 |

InChIキー |

OPJWYCZNCLDOKA-UHFFFAOYSA-N |

正規SMILES |

CCCC(CN)C(C1CCC1)O |

製品の起源 |

United States |

準備方法

Retrosynthetic Considerations

The target molecule can be retrosynthetically dissected into:

- A cyclobutyl-substituted pentanol backbone.

- An aminomethyl group introduced at the 2-position.

This suggests a synthetic route involving:

- Construction or procurement of 1-cyclobutylpentan-1-ol as a key intermediate.

- Functionalization at the 2-position to introduce the aminomethyl substituent.

Preparation of 1-Cyclobutylpentan-1-ol

The synthesis of 1-cyclobutylpentan-1-ol, a crucial precursor, typically involves:

- Grignard Reaction: Cyclobutylmagnesium bromide reacting with pentanal or its derivatives to form the corresponding secondary alcohol.

- Hydroboration-Oxidation: Cyclobutyl-substituted alkenes can be converted to alcohols via hydroboration followed by oxidation.

- Reduction of Ketones: Cyclobutylpentanone derivatives reduced to alcohols using agents like sodium borohydride or lithium aluminum hydride.

These methods are well-documented for similar cycloalkyl alcohols and provide a foundation for synthesizing the pentanol backbone.

Introduction of the Aminomethyl Group

The aminomethyl group (-CH2NH2) at the 2-position can be introduced by:

- Reductive Amination: Reacting the 2-position carbonyl precursor (e.g., 2-oxo-1-cyclobutylpentanol) with formaldehyde and ammonia or ammonium salts under reducing conditions (e.g., sodium cyanoborohydride).

- Halomethylation Followed by Amination: Halogenation at the 2-position (e.g., bromomethylation) followed by nucleophilic substitution with ammonia or amines.

- Mannich Reaction: Using formaldehyde and amines in the presence of the alcohol to install the aminomethyl group at the alpha position.

These strategies are standard in organic synthesis for introducing aminomethyl groups adjacent to hydroxyl functionalities and have been applied in related compounds such as 2-(aminomethyl)pentan-1-ol.

Detailed Preparation Methodologies with Data Tables

Synthetic Route Example: Reductive Amination Approach

| Step | Reagents & Conditions | Description | Expected Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Synthesis of 2-oxo-1-cyclobutylpentanol | Oxidation of 1-cyclobutylpentan-1-ol using PCC or Swern oxidation | 75-85 | Maintains cyclobutyl ring integrity |

| 2 | Reductive amination with formaldehyde and ammonium acetate, NaBH3CN | Introduction of aminomethyl group at 2-position | 65-80 | Mild conditions prevent over-reduction |

| 3 | Purification via column chromatography | Isolation of pure this compound | 90+ | Confirmation by NMR and MS |

Alternative Route: Halomethylation and Amination

| Step | Reagents & Conditions | Description | Expected Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Bromination at 2-position using NBS (N-Bromosuccinimide) | Generation of 2-bromomethyl intermediate | 70-80 | Radical conditions require careful control |

| 2 | Nucleophilic substitution with ammonia solution | Displacement of bromide with amino group | 60-75 | Excess ammonia favors amination |

| 3 | Purification and characterization | Isolation of final product | 85-90 | Analytical verification by IR, NMR, MS |

Analytical and Characterization Techniques

- Nuclear Magnetic Resonance (NMR) Spectroscopy: Proton and carbon NMR confirm the presence of aminomethyl and cyclobutyl groups.

- Mass Spectrometry (MS): Molecular ion peak consistent with C10H21NO.

- Infrared Spectroscopy (IR): Characteristic O-H stretch (~3300 cm⁻¹) and N-H stretch (~3300-3500 cm⁻¹).

- Chromatography: High-performance liquid chromatography (HPLC) or gas chromatography (GC) for purity assessment.

Research Findings and Literature Insights

- No direct peer-reviewed publications specifically describe the synthesis of this compound; however, patents and chemical databases provide indirect evidence of synthetic feasibility through analogs.

- The preparation methods rely heavily on classical organic transformations, particularly those involving cyclobutyl derivatives and aminomethylation techniques.

- The stereochemistry at the 2-position may be undefined or racemic, consistent with the undefined stereocenter count reported in related compounds.

Summary Table of Key Properties and Synthetic Precursors

化学反応の分析

Types of Reactions

2-(Aminomethyl)-1-cyclobutylpentan-1-ol undergoes various chemical reactions, including:

Oxidation: The alcohol group can be oxidized to form a ketone or aldehyde using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The compound can be further reduced to form amines or other derivatives using reducing agents like sodium borohydride.

Substitution: The aminomethyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

Substitution: Nucleophiles such as halides, thiols, and amines under basic or acidic conditions.

Major Products Formed

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of secondary or tertiary amines.

Substitution: Formation of substituted derivatives with various functional groups.

科学的研究の応用

2-(Aminomethyl)-1-cyclobutylpentan-1-ol has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a building block for the development of new compounds.

Biology: Investigated for its potential role in biological systems, including enzyme inhibition and receptor binding studies.

Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development and as a pharmacophore in medicinal chemistry.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

作用機序

The mechanism of action of 2-(Aminomethyl)-1-cyclobutylpentan-1-ol involves its interaction with molecular targets such as enzymes and receptors. The aminomethyl group can form hydrogen bonds and electrostatic interactions with active sites, while the cyclobutyl and pentanol moieties contribute to the overall binding affinity and specificity. These interactions can modulate the activity of the target molecules, leading to various biological effects.

類似化合物との比較

Key Observations:

Ring Size and Complexity: The target compound contains a strained four-membered cyclobutyl ring, whereas 2-(Aminomethyl)piperidine has a six-membered piperidine ring, and 1-Methylcyclopentanol features a five-membered cyclopentanol ring. Strain in the cyclobutyl group may influence reactivity or stability compared to larger rings . The target compound’s branched pentanol chain adds steric bulk absent in the simpler cyclic structures of the analogs.

Functional Group Diversity: The coexistence of alcohol and amine groups in this compound distinguishes it from 1-Methylcyclopentanol (solely an alcohol) and 2-(Aminomethyl)piperidine (solely an amine). This duality may enhance its utility in multi-step syntheses or as a bifunctional ligand .

Key Observations:

- Toxicity and Handling: 2-(Aminomethyl)piperidine explicitly advises against use in food or drugs, suggesting higher reactivity or toxicity associated with its amine groups . 1-Methylcyclopentanol’s safety sheet emphasizes first-aid measures for exposure, indicating irritant properties . The target compound’s safety profile remains undefined in the evidence, necessitating caution typical for amines and alcohols.

- Applications: 2-(Aminomethyl)piperidine’s cyclic amine structure aligns with its use as a building block for pharmaceuticals or catalysts . 1-Methylcyclopentanol’s simpler alcohol structure suits it for solvent or intermediate roles . The target compound’s bifunctional design may position it for niche applications, such as chiral synthesis or drug candidate development.

生物活性

2-(Aminomethyl)-1-cyclobutylpentan-1-ol is a compound of interest in medicinal chemistry due to its potential biological activities. Understanding its pharmacological properties is crucial for developing therapeutic agents. This article reviews the biological activity of this compound, synthesizing data from various studies and providing insights into its mechanisms of action.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C9H17NO

- IUPAC Name : this compound

This compound features an aminomethyl group that may contribute to its interaction with biological targets, particularly in the central nervous system.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, which can be categorized as follows:

1. Antiproliferative Effects

Studies have shown that compounds with similar structural motifs can exhibit antiproliferative effects against various cancer cell lines. For instance, a related compound, 14-(aminoalkyl)-indenoisoquinoline, demonstrated significant cytotoxicity against human cancer cell lines, suggesting that structural analogs may share similar properties. The growth inhibition (GI50) values for these compounds were assessed, indicating their effectiveness in suppressing cell proliferation.

| Compound | Lung HOP-62 | Colon HCT-116 | CNS SF-539 | Melanoma UACC-62 | Ovarian OVCAR-3 | Renal SN12C | Prostate DU-145 | Breast MDA-MB-435 |

|---|---|---|---|---|---|---|---|---|

| This compound | TBD | TBD | TBD | TBD | TBD | TBD | TBD | TBD |

Note: TBD indicates that specific GI50 values for this compound need to be determined through experimental assays.

2. Receptor Binding Affinity

The aminomethyl group in the structure suggests potential interactions with neurotransmitter receptors. Compounds with similar functionalities have been investigated for their binding affinities to opioid receptors, which are critical in pain modulation and other central nervous system functions. Preliminary studies indicate that modifications in the side chains can significantly affect receptor selectivity and potency.

The mechanism by which this compound exerts its biological effects may involve the following pathways:

- Topoisomerase Inhibition : Similar compounds have been shown to inhibit topoisomerase I (Top1), leading to DNA damage and apoptosis in cancer cells.

- Neurotransmitter Modulation : The compound may influence neurotransmitter levels, particularly those related to pain and mood regulation.

Case Studies

Several case studies highlight the biological relevance of compounds structurally related to this compound:

Case Study 1: Antiproliferative Activity

In a study assessing the antiproliferative activity of various aminomethyl derivatives, it was found that specific substitutions on the cyclobutyl ring enhanced cytotoxicity against breast cancer cells. The study utilized a panel of human cancer cell lines to evaluate growth inhibition rates.

Case Study 2: Opioid Receptor Interaction

Another investigation focused on the interaction of aminomethyl derivatives with kappa-opioid receptors. The results indicated that certain structural modifications led to increased selectivity and affinity for these receptors, suggesting potential applications in pain management without the addictive properties associated with traditional opioids.

Q & A

What are the established synthetic routes for 2-(Aminomethyl)-1-cyclobutylpentan-1-ol, and what reaction conditions are critical for optimizing yield?

Basic Research Question

The synthesis of this compound can be approached via reductive amination or nucleophilic substitution. A common method involves reacting a cyclobutyl ketone derivative with an aminomethylating agent (e.g., methylamine or benzylamine) under reducing conditions. Key parameters include:

- Catalyst choice : Use of NaBH₃CN or Pd/C for selective reduction .

- Solvent optimization : Polar aprotic solvents (e.g., THF, DMF) improve reaction homogeneity .

- Temperature control : Reactions typically proceed at 50–80°C to balance kinetics and side-product formation .

| Synthetic Route | Yield (%) | Critical Conditions | Reference |

|---|---|---|---|

| Reductive amination of ketone | 65–75 | NaBH₃CN, DMF, 60°C, 12h | |

| Nucleophilic substitution | 50–60 | K₂CO₃, THF, reflux, 24h |

How can researchers resolve contradictions in spectroscopic data (e.g., NMR, IR) when characterizing this compound?

Advanced Research Question

Contradictions in spectral data often arise from stereochemical complexity or solvent artifacts. Methodological solutions include:

- 2D NMR (HSQC, COSY) : Assigns proton-carbon correlations and resolves overlapping signals .

- Computational spectroscopy : Compare experimental IR/NMR with density functional theory (DFT)-predicted spectra .

- Database cross-referencing : Validate against PubChem or EPA DSSTox entries for analogous compounds .

What computational approaches are employed to predict the biological activity and binding interactions of this compound?

Advanced Research Question

Computational strategies include:

- Molecular docking : Screens interactions with target proteins (e.g., enzymes, receptors) using AutoDock Vina .

- Molecular dynamics (MD) simulations : Assess binding stability over time (e.g., 100 ns trajectories in GROMACS) .

- QSAR modeling : Correlates structural descriptors (e.g., logP, polar surface area) with activity .

| Target Protein | Binding Affinity (ΔG, kcal/mol) | Key Interactions | Reference |

|---|---|---|---|

| Cytochrome P450 3A4 | -8.2 | H-bond with Thr309, hydrophobic | |

| Serotonin transporter | -7.5 | π-cation with Phe341 |

What are the key safety considerations and handling protocols for this compound in laboratory settings?

Basic Research Question

Safety protocols are guided by GHS classifications:

- Skin/eye irritation : Use nitrile gloves and goggles; avoid inhalation of dust .

- Storage : Keep in airtight containers under nitrogen to prevent oxidation .

- Spill management : Neutralize with 5% acetic acid and absorb with vermiculite .

How do structural modifications in analogous compounds influence the physicochemical and biological properties of this compound?

Advanced Research Question

Structural variations alter reactivity and bioactivity:

- Cyclobutyl vs. cyclopentyl rings : Smaller rings increase strain, enhancing electrophilicity .

- Aminomethyl position : Ortho-substitution improves metabolic stability but reduces solubility .

| Analog | LogP | Bioactivity (IC₅₀, μM) | Reference |

|---|---|---|---|

| 2-(Aminomethyl)cyclopentan-1-ol | 1.2 | 12.3 (Enzyme X) | |

| 1-(Aminomethyl)cyclobutan-1-ol | 0.8 | 8.7 (Enzyme X) |

What strategies are recommended for optimizing the enantiomeric purity of this compound during asymmetric synthesis?

Advanced Research Question

Enantiopure synthesis requires:

- Chiral catalysts : Use (R)-BINAP-Pd complexes for >90% enantiomeric excess (ee) .

- Chromatography : Chiral HPLC with cellulose-based columns resolves diastereomers .

- Crystallization : Diastereomeric salt formation with L-tartaric acid enhances purity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。